(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone
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Overview
Description
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone is a synthetic derivative of isoindoline, containing a chloro-substituted phenyl group. This compound has shown potential biological and pharmacological activities, including promising anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone typically involves the reaction of 5-chloro-2,4-dihydroxybenzaldehyde with 1,3-dihydroisoindole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Known for its anti-inflammatory properties.
(5-Bromo-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Similar structure with a bromine atom instead of chlorine, potentially exhibiting different biological activities.
(5-Methyl-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone: Contains a methyl group, which may alter its chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl group and isoindoline core structure contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H12ClNO3 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
(5-chloro-2,4-dihydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone |
InChI |
InChI=1S/C15H12ClNO3/c16-12-5-11(13(18)6-14(12)19)15(20)17-7-9-3-1-2-4-10(9)8-17/h1-6,18-19H,7-8H2 |
InChI Key |
ZGNOUNLCAKAXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
Origin of Product |
United States |
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